An In-depth Technical Guide to Triazolo[4,3-b]pyridazine-6-carboxylic Acid and Its Derivatives
An In-depth Technical Guide to Triazolo[4,3-b]pyridazine-6-carboxylic Acid and Its Derivatives
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Triazolo[4,3-b]pyridazine-6-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse pharmacological profiles, including anticancer and antimicrobial activities. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Structure and Chemical Identity
Triazolo[4,3-b]pyridazine-6-carboxylic acid is a heterocyclic compound featuring a fused triazole and pyridazine ring system, with a carboxylic acid group at the 6-position. This structural arrangement imparts specific chemical properties and is a key scaffold for the development of various therapeutic agents.
Chemical Structure:
Figure 1: Chemical structure of Triazolo[4,3-b]pyridazine-6-carboxylic acid.
Table 1: Chemical Identifiers for Triazolo[4,3-b]pyridazine-6-carboxylic acid
| Identifier | Value |
| CAS Number | 56434-29-8 |
| Molecular Formula | C₆H₄N₄O₂ |
| Molecular Weight | 164.12 g/mol |
| SMILES | O=C(O)c1cc2nnc(n2n1)C |
| IUPAC Name | [1][2][3]triazolo[4,3-b]pyridazine-6-carboxylic acid |
Synthesis Protocols
Experimental Protocol: Synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
This protocol is adapted from the synthesis of vinylogous CA-4 analogues.
Step 1: Synthesis of Pyridazinones (7)
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A mixture of a substituted acetophenone (6) and glyoxylic acid in acetic acid is refluxed.
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The reaction mixture is then treated with ammonium hydroxide and subsequently with hydrazine hydrate and refluxed to yield the desired pyridazinone (7).
Step 2: Synthesis of Chloro-intermediates (8)
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The pyridazinone (7) is treated with phosphorus oxychloride at 100°C for 2 hours to afford the corresponding chloro-intermediate (8).
Step 3: Synthesis of Hydrazides (11)
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A substituted benzoic acid (9) is reacted with excess methanol using concentrated sulfuric acid as a catalyst to give the corresponding ester (10).
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The ester (10) is then reacted with 80% hydrazine monohydrate in methanol to yield the hydrazide (11).
Step 4: Final Cyclization
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The chloro-intermediate (8) and the hydrazide (11) are reacted in n-butyl alcohol under microwave irradiation at 120°C to yield the final 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine product.
Figure 2: General synthetic workflow for 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines.
Biological Activity and Applications
Triazolo[4,3-b]pyridazine-6-carboxylic acid and its derivatives have demonstrated a range of biological activities, with anticancer properties being the most prominent.
Antiproliferative Activity
The parent compound, Triazolo[4,3-b]pyridazine-6-carboxylic acid, has shown significant antiproliferative effects against various cancer cell lines.[1]
Table 2: Antiproliferative Activity of Triazolo[4,3-b]pyridazine-6-carboxylic acid [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 0.81 |
| MCF-7 | Breast Adenocarcinoma | 1.25 |
| HeLa | Cervical Carcinoma | 1.59 |
Derivatives of this core structure have been extensively studied and optimized to enhance their potency and selectivity. For instance, a series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines were designed as antitubulin agents.[2] One of the most potent compounds in this series, 4q , exhibited IC₅₀ values in the nanomolar range.[2]
Table 3: Antiproliferative Activity of a Representative Derivative (4q) [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SGC-7901 | Gastric Adenocarcinoma | 0.014 |
| A549 | Lung Adenocarcinoma | 0.008 |
| HT-1080 | Fibrosarcoma | 0.012 |
Mechanism of Action
The anticancer activity of many Triazolo[4,3-b]pyridazine derivatives is attributed to their ability to inhibit tubulin polymerization.[2] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Figure 3: Simplified signaling pathway for antitubulin Triazolo[4,3-b]pyridazine derivatives.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
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Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
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Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
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MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.
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Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the concentration versus the percentage of inhibition.
Conclusion
Triazolo[4,3-b]pyridazine-6-carboxylic acid represents a valuable scaffold in medicinal chemistry. While the parent compound itself exhibits notable antiproliferative activity, its derivatives have been shown to possess highly potent and specific mechanisms of action, such as the inhibition of tubulin polymerization. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel anticancer therapeutics. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore their therapeutic potential.
